molecular formula C20H32N2O2 B3055714 2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol CAS No. 6641-18-5

2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol

Cat. No.: B3055714
CAS No.: 6641-18-5
M. Wt: 332.5 g/mol
InChI Key: KLOQXDRZVQWPHQ-UHFFFAOYSA-N
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Description

2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol is an organic compound characterized by the presence of a benzene ring substituted with two cyclohexylamino groups and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol typically involves the reaction of 2,5-dihydroxybenzaldehyde with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: 2,5-Dihydroxybenzaldehyde is reacted with cyclohexylamine in the presence of a suitable catalyst.

    Step 2: The reaction mixture is heated to facilitate the formation of the Schiff base intermediate.

    Step 3: The intermediate undergoes reduction to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the isolation of high-purity product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexylamines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of hydroxyl and amino groups allows for hydrogen bonding and electrostatic interactions, which play a crucial role in its biological activity.

Comparison with Similar Compounds

    2,5-Dihydroxybenzaldehyde: A precursor in the synthesis of 2,5-Bis[(cyclohexylamino)methyl]benzene-1,4-diol.

    Cyclohexylamine: A key reactant in the synthesis process.

    Quinones: Oxidation products of the compound.

Uniqueness: this compound is unique due to the presence of both cyclohexylamino and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,5-bis[(cyclohexylamino)methyl]benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2/c23-19-12-16(14-22-18-9-5-2-6-10-18)20(24)11-15(19)13-21-17-7-3-1-4-8-17/h11-12,17-18,21-24H,1-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOQXDRZVQWPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC(=C(C=C2O)CNC3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286967
Record name 2,5-bis[(cyclohexylamino)methyl]benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6641-18-5
Record name MLS002667189
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-bis[(cyclohexylamino)methyl]benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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